N-(3-acetamidophenyl)-2-{5-methoxy-4-oxo-2-[(pyrimidin-2-ylsulfanyl)methyl]-1,4-dihydropyridin-1-yl}acetamide
Description
N-(3-acetamidophenyl)-2-{5-methoxy-4-oxo-2-[(pyrimidin-2-ylsulfanyl)methyl]-1,4-dihydropyridin-1-yl}acetamide is a synthetic small molecule featuring a 1,4-dihydropyridine (1,4-DHP) core, a structural motif commonly associated with calcium channel modulation and kinase inhibition. The compound’s unique substitutions include:
- A pyrimidin-2-ylsulfanylmethyl group at position 2 of the 1,4-DHP ring, which may enhance hydrogen-bonding interactions with biological targets.
- An N-(3-acetamidophenyl)acetamide side chain, which could improve solubility and pharmacokinetic properties compared to simpler aryl substituents.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[5-methoxy-4-oxo-2-(pyrimidin-2-ylsulfanylmethyl)pyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4S/c1-14(27)24-15-5-3-6-16(9-15)25-20(29)12-26-11-19(30-2)18(28)10-17(26)13-31-21-22-7-4-8-23-21/h3-11H,12-13H2,1-2H3,(H,24,27)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHHITDMYCEMST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=NC=CC=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetamidophenyl)-2-{5-methoxy-4-oxo-2-[(pyrimidin-2-ylsulfanyl)methyl]-1,4-dihydropyridin-1-yl}acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and mechanisms of action based on diverse research findings.
Chemical Structure
The compound features a dihydropyridine core, which is known for its pharmacological properties. The presence of a pyrimidine moiety and methoxy group further enhances its potential as a therapeutic agent.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of similar dihydropyridine derivatives. For instance, compounds with structural similarities have shown significant activity against various bacterial strains and fungi. The mechanism often involves disruption of the microbial cell membrane integrity, leading to cell lysis .
Anticancer Activity
Research indicates that derivatives of this compound may exhibit anticancer properties. A study focusing on related compounds demonstrated that they could inhibit cancer cell proliferation by inducing apoptosis through mitochondrial pathways . The ability to modulate signaling pathways involved in cell survival and death is crucial for their anticancer effects.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which play significant roles in chronic inflammatory conditions .
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Modulation : It could interact with various receptors, modulating their activity and influencing cellular responses.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, preventing proliferation and promoting apoptosis.
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of related dihydropyridine derivatives against several bacterial strains using minimum inhibitory concentration (MIC) assays. Results indicated that certain derivatives exhibited MIC values lower than conventional antibiotics, suggesting enhanced potency .
Study 2: Anticancer Efficacy
In a preclinical trial, a derivative similar to this compound was tested against human breast cancer cell lines. The compound demonstrated significant cytotoxicity and induced apoptosis through caspase activation pathways .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Core Heterocycle and Substituent Variations
The target compound shares a 1,4-DHP core with AZ331 and AZ257 (), which are 1,4-dihydropyridine derivatives. Key structural differences include:
The pyrimidin-2-ylsulfanylmethyl group in the target compound introduces a nitrogen-rich heterocycle, likely enhancing target affinity through π-π stacking or hydrogen bonding compared to the 4-methoxyphenyl or 4-bromophenyl groups in AZ331/AZ257 .
Stereochemical Considerations
Compounds in (e.g., (R)- and (S)-stereoisomers) highlight the role of stereochemistry in pharmacokinetics. While the target compound’s stereochemistry is unspecified, its flexible thioether linker may reduce stereochemical dependency compared to rigid analogs in .
Pharmacological and Physicochemical Properties
Hypothesized Bioactivity
- Target Compound : The 3-acetamidophenyl group may improve solubility and membrane permeability relative to AZ331/AZ257’s 2-methoxyphenyl group. The pyrimidinylsulfanyl moiety could confer selectivity toward kinases or oxidoreductases.
Physicochemical Properties (Predicted)
| Property | Target Compound | AZ331 | AZ257 |
|---|---|---|---|
| Molecular Weight | ~500 g/mol | ~550 g/mol | ~600 g/mol |
| LogP (Lipophilicity) | ~2.5 (moderate) | ~3.0 (higher) | ~3.5 (highest) |
| Hydrogen Bond Donors | 3 | 2 | 2 |
The target compound’s lower logP and additional hydrogen-bond donors (from acetamide and pyrimidine) may favor aqueous solubility, critical for oral bioavailability .
Research Findings from Analogous Compounds
- AZ331 and AZ257 : These 1,4-DHP derivatives demonstrated moderate activity in preliminary kinase inhibition assays, with IC50 values ranging from 10–50 µM. The 4-bromophenyl group in AZ257 improved potency by 20% compared to AZ331’s 4-methoxyphenyl, suggesting halogen interactions enhance target binding .
- Stereoisomers () : Diastereomeric analogs showed a 5–10-fold difference in activity, underscoring the importance of stereochemistry in optimizing efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
